molecular formula C13H12O4 B2998978 1-oxo-1,4-dihydrospiro[2-benzopyran-3,1'-cyclobutane]-4-carboxylic acid CAS No. 2089277-66-5

1-oxo-1,4-dihydrospiro[2-benzopyran-3,1'-cyclobutane]-4-carboxylic acid

Cat. No.: B2998978
CAS No.: 2089277-66-5
M. Wt: 232.235
InChI Key: LSIJUKOWOFCARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-oxo-1,4-dihydrospiro[2-benzopyran-3,1’-cyclobutane]-4-carboxylic acid is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Scientific Research Applications

1-oxo-1,4-dihydrospiro[2-benzopyran-3,1’-cyclobutane]-4-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is investigated for its potential bioactivity. It may serve as a lead compound for developing new drugs or as a probe for studying biological pathways.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit anti-inflammatory, antibacterial, or antifungal activities.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be corrosive, toxic, or flammable . It’s important to refer to the safety data sheet of the specific compound for detailed information.

Future Directions

Spirocyclic compounds are becoming key building blocks for drug discovery as these templates have been shown to exhibit a variety of interesting biological activities . They can improve certain physicochemical properties such as lipophilicity, aqueous solubility and metabolic stability, in comparison to the respective monocyclic structure . Therefore, the development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-1,4-dihydrospiro[2-benzopyran-3,1’-cyclobutane]-4-carboxylic acid typically involves the alkylation of o-lithio 3,5-dimethoxy-N-methyl benzamide with methylene cyclohexane oxide, followed by alkaline hydrolysis . The reaction conditions are optimized to ensure a high yield of the desired product. The process involves several steps, including the formation of intermediate compounds that are subsequently transformed into the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-oxo-1,4-dihydrospiro[2-benzopyran-3,1’-cyclobutane]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-oxo-1,4-dihydrospiro[2-benzopyran-3,1’-cyclobutane]-4-carboxylic acid is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

1-oxospiro[4H-isochromene-3,1'-cyclobutane]-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-11(15)10-8-4-1-2-5-9(8)12(16)17-13(10)6-3-7-13/h1-2,4-5,10H,3,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIJUKOWOFCARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C3=CC=CC=C3C(=O)O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.